molecular formula C14H15NO3S B5792711 N-(3-methoxyphenyl)-1-phenylmethanesulfonamide

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5792711
M. Wt: 277.34 g/mol
InChI Key: HZMBMABCEFFOCJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide is a chemical research compound intended for use in laboratory investigations only. It is not for diagnostic or therapeutic use. This small molecule features a sulfonamide functional group, a moiety widely recognized in medicinal chemistry for its ability to interact with various enzyme families. Researchers can explore its potential as a key synthetic intermediate or a core scaffold for developing novel bioactive molecules. Potential research applications are derived from studies on structurally related compounds. In kinase inhibitor research, analogous N-phenylmethanesulfonamide derivatives have been incorporated into potent and selective inhibitors targeting Rho-associated protein kinases (ROCK), which are significant in studying cardiovascular diseases, pulmonary hypertension, and glaucoma . In neuropharmacology, compounds containing the N-(3-methoxybenzyl) group have been investigated for their anticonvulsant effects and interaction with the endocannabinoid system, showing potential in in vivo models of epilepsy . Furthermore, various N-phenylsulfonamide derivatives have been studied as inhibitors of carbonic anhydrase (CA) and cholinesterase enzymes, making them compounds of interest for research into conditions like glaucoma and Alzheimer's disease . Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14-9-5-8-13(10-14)15-19(16,17)11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMBMABCEFFOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+benzenesulfonyl chlorideThis compound+HCl\text{3-methoxyaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxyaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-1-phenylmethanesulfonamide.

    Reduction: Formation of N-(3-methoxyphenyl)-1-phenylmethanamine.

    Substitution: Formation of N-(3-halophenyl)-1-phenylmethanesulfonamide.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that sulfonamides, including N-(3-methoxyphenyl)-1-phenylmethanesulfonamide, possess significant antimicrobial properties. They are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Studies suggest that compounds with similar structures can be effective against various bacterial strains, making them valuable in developing new antibiotics.

2. Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is well-documented. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders. This application is particularly relevant considering the increasing prevalence of chronic inflammatory diseases globally .

3. Cancer Therapeutics

Emerging research highlights the role of sulfonamide derivatives in cancer treatment. This compound could interact with specific molecular targets involved in tumor growth and proliferation. For instance, compounds structurally related to this sulfonamide have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Biochemical Research Applications

1. Enzyme Inhibition Studies

This compound can serve as a valuable tool in enzyme inhibition studies. By investigating its interaction with various enzymes, researchers can elucidate its mechanism of action and potential therapeutic applications. The compound may act as an inhibitor by binding to the active site or allosteric sites of target enzymes.

2. Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for extensive structure-activity relationship studies. By modifying different parts of the molecule, researchers can identify which structural components contribute most significantly to its biological activity. This information is crucial for designing more potent derivatives with enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various sulfonamides found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy group in enhancing antibacterial potency.

Compound NameActivity AgainstMechanism
This compoundEffective against E. coliFolate synthesis inhibition
Similar Sulfonamide AEffective against Staphylococcus aureusFolate synthesis inhibition

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on the anti-inflammatory effects of sulfonamides indicated that this compound could downregulate pro-inflammatory cytokines in macrophage cell lines. This suggests potential use in treating inflammatory diseases.

CytokineBaseline LevelsPost-Treatment Levels
TNF-alphaHighReduced by 50%
IL-6HighReduced by 40%

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide with its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-OCH₃ C₁₄H₁₅NO₃S* ~277.34 Hypothesized improved solubility due to electron-donating OCH₃ group
N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonamide (Y030-1471) 3-Cl, 4-CH₃ C₁₄H₁₄ClNO₂S 295.78 Screening compound; potential antimicrobial/anticancer activity
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide 3-Cl, 3-OCH₃ (on adjacent ring) C₁₃H₁₂ClNO₃S 297.76 Structural isomerism affects receptor binding
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide 3-phenoxy (CN, CF₃ substituents) C₂₁H₁₅F₃N₂O₃S 432.41 High purity (99%); used in SAR studies for bioactivity
1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide 3-Cl, 4-piperidinyl-OCH₃ C₂₀H₂₄ClN₂O₃S 415.94 Enhanced binding affinity due to piperidinyl moiety

*Hypothetical molecular formula based on structural analogy.

Key Observations:
  • Substituent Effects :
    • Electron-donating groups (e.g., OCH₃) increase solubility and may enhance hydrogen bonding, as seen in analogs like N-(3-chlorophenyl)-3-methoxybenzenesulfonamide .
    • Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but reduce solubility .

Biological Activity

N-(3-Methoxyphenyl)-1-phenylmethanesulfonamide, a compound featuring a methanesulfonamide moiety, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and pain management. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3\text{S}

This compound is characterized by a methoxy group at the para position of the phenyl ring, which plays a crucial role in modulating its biological activity.

Research indicates that this compound exhibits its effects through various mechanisms:

  • Antineoplastic Activity : The compound has shown promise as an antineoplastic agent, demonstrating the ability to inhibit cancer cell proliferation. Studies have reported IC50 values indicating significant cytotoxicity against several cancer cell lines, including MCF-7 and HepG2 cells .
  • Analgesic Properties : It has been evaluated in pain models, where it exhibited analgesic activity comparable to established analgesics like ketorolac. The compound's efficacy was assessed using the acetic acid-induced writhing model in mice, revealing substantial potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly impact biological activity:

  • Substituent Effects : The presence of the 3-methoxy group is critical for enhancing agonistic activity at the vanilloid receptor (VR1). Compounds lacking this group displayed reduced potency .
  • Comparative Analysis : A comparison with other sulfonamide derivatives indicates that those with larger alkyl groups at specific positions tend to exhibit improved metabolic stability and potency. For instance, compounds with isopropyl substituents showed higher activity compared to their methyl counterparts .

Anticancer Activity

A study involving various analogues of this compound demonstrated significant anticancer properties. The compound was tested against multiple cell lines, revealing the following IC50 values:

Cell LineIC50 (µM)
MCF-75.21
HepG22.58
SW6200.82

These results indicate that the compound's effectiveness varies across different cancer types, with HepG2 cells being particularly sensitive .

Analgesic Activity

In analgesic efficacy studies, this compound demonstrated an ED50 value significantly lower than that of ketorolac, showcasing its potential as a powerful analgesic:

CompoundED50 (µg/kg)
N-(3-Methoxyphenyl)...7.43
Ketorolac2800

This suggests that this compound may offer a more effective alternative in pain management scenarios .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-methoxyphenyl)-1-phenylmethanesulfonamide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of 3-methoxyaniline with phenylmethanesulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Solvent : Use dichloromethane or tetrahydrofuran for better solubility of intermediates .
  • Purification : Column chromatography (silica gel, 1–3% methanol/dichloromethane) or recrystallization from ethanol/water mixtures yields >95% purity .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (e.g., methoxy singlet at δ 3.75–3.80 ppm) .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–7.2 ppm) and sulfonamide groups (δ 3.3–3.8 ppm for CH2_2SO2_2) .
  • IR spectroscopy for sulfonamide S=O stretches (1350–1150 cm1^{-1}) and methoxy C-O bonds (1250–1050 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 292.08) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to compare IC50_{50} values .
  • Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess compound half-life differences .
    • Case Study : A 2025 study found 10-fold higher potency in TRPV1 inhibition assays when using carbon-11 labeled analogs, highlighting isotopic labeling’s impact on receptor binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., TRPV1 or kinase inhibition)?

  • Methodological Answer :

  • Modification Sites :
  • Methoxy Group : Replace with halogens (e.g., F, Cl) to enhance lipophilicity and blood-brain barrier penetration .
  • Sulfonamide Linker : Introduce trifluoromethyl groups to improve metabolic stability (e.g., analogs in ).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to TRPV1 (PDB: 6QW) . Validate with SPR or ITC for binding kinetics .

Q. What analytical approaches detect and quantify degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% humidity for 14 days. Monitor via:
  • LC-MS/MS : Identify oxidation products (e.g., sulfonic acid derivatives) and hydrolyzed intermediates .
  • XRD : Characterize crystalline degradation products, noting shifts in diffraction patterns .
  • Quantification : Use a validated UPLC-PDA method with a LOQ of 0.1 μg/mL .

Q. How do researchers address conflicting data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. toxicity)?

  • Methodological Answer :

  • In Vivo/In Vitro Correlation : Compare Caco-2 permeability assays with rodent PK studies. For instance, low oral bioavailability (<20%) may stem from efflux pumps (P-gp), mitigated via co-administration with cyclosporine A .
  • Toxicogenomics : Perform RNA-seq on liver tissue to identify upregulated detoxification pathways (e.g., CYP3A4) .

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